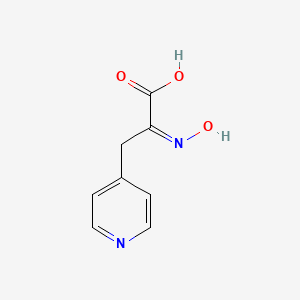![molecular formula C21H15F3N2O2 B12641621 1,3-Benzenediol, 4-[2-(phenylMethyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12641621.png)
1,3-Benzenediol, 4-[2-(phenylMethyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenediol, 4-[2-(phenylMethyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- is a complex organic compound with a unique structure that combines a benzenediol core with an indazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 4-[2-(phenylMethyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- typically involves multiple steps, starting with the preparation of the benzenediol core and the indazole moiety separately. The benzenediol core can be synthesized through the hydroxylation of benzene derivatives, while the indazole moiety is often prepared via cyclization reactions involving hydrazines and aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to accelerate the reaction. The final product is usually purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzenediol, 4-[2-(phenylMethyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzenediol core can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated benzenediol derivatives.
Applications De Recherche Scientifique
1,3-Benzenediol, 4-[2-(phenylMethyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Benzenediol, 4-[2-(phenylMethyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The trifluoromethyl group and the indazole moiety play crucial roles in enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar benzenediol structure but lacks the indazole moiety.
Resorcinol (1,3-dihydroxybenzene): Similar benzenediol structure but lacks the indazole moiety.
Hydroquinone (1,4-dihydroxybenzene): Similar benzenediol structure but lacks the indazole moiety.
Uniqueness
1,3-Benzenediol, 4-[2-(phenylMethyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- is unique due to the presence of the indazole moiety and the trifluoromethyl group, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C21H15F3N2O2 |
|---|---|
Poids moléculaire |
384.3 g/mol |
Nom IUPAC |
4-[2-benzyl-7-(trifluoromethyl)indazol-3-yl]benzene-1,3-diol |
InChI |
InChI=1S/C21H15F3N2O2/c22-21(23,24)17-8-4-7-16-19(17)25-26(12-13-5-2-1-3-6-13)20(16)15-10-9-14(27)11-18(15)28/h1-11,27-28H,12H2 |
Clé InChI |
HVRNTWAUEFENJE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C(=C3C=CC=C(C3=N2)C(F)(F)F)C4=C(C=C(C=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


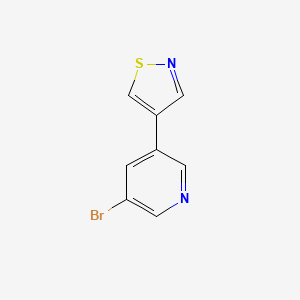

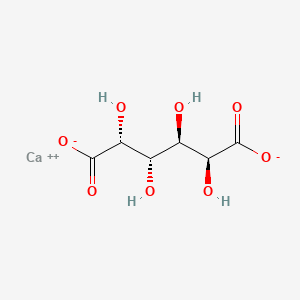
![4-{[(Pyrazin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12641570.png)
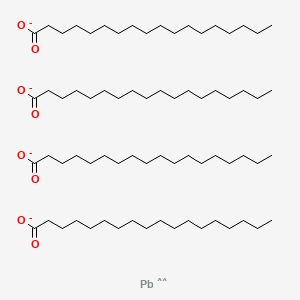
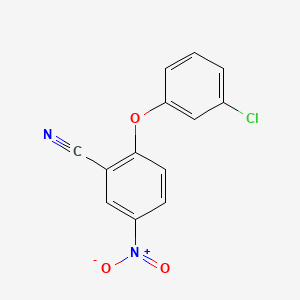
![1H-Indole-3-carboxamide, 5-chloro-N-[4-[5-methyl-4-(1-oxobutyl)-1H-pyrazol-1-yl]-1-piperidinyl]-1-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-](/img/structure/B12641585.png)
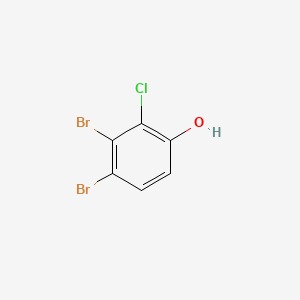
![3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-methyl-](/img/structure/B12641592.png)
![1-Methyl-2-(6-methyl-benzo[1,3]dioxol-5-yl)-ethylamine](/img/structure/B12641596.png)

![6-Thia-9-azaspiro[4.6]undecan-10-one](/img/structure/B12641610.png)

